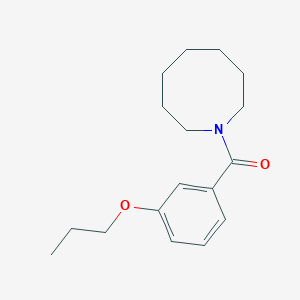
1-(3-propoxybenzoyl)azocane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-propoxybenzoyl)azocane is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as PBA and is a member of the azocane family of compounds. PBA has a molecular formula of C16H21NO3 and a molecular weight of 275.34 g/mol. It is a yellowish-brown crystalline solid that is soluble in organic solvents like ethanol, chloroform, and acetone.
Mécanisme D'action
The mechanism of action of 1-(3-propoxybenzoyl)azocane is based on its ability to form hydrogen bonds with the target molecules. The propoxy group in PBA acts as a hydrogen bond donor, while the carbonyl group acts as a hydrogen bond acceptor. This allows PBA to selectively bind to molecules that have the appropriate functional groups for hydrogen bonding.
Biochemical and Physiological Effects:
1-(3-propoxybenzoyl)azocane has no known biochemical or physiological effects on humans or animals. However, it has been shown to selectively bind to glucose and other carbohydrates, making it a useful tool for the detection and quantification of these molecules in biological samples.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-propoxybenzoyl)azocane in lab experiments is its high selectivity for glucose and other carbohydrates. This allows for the accurate detection and quantification of these molecules in biological samples. However, the use of PBA is limited by its relatively low binding affinity for glucose compared to other glucose-binding molecules like lectins.
Orientations Futures
1-(3-propoxybenzoyl)azocane has the potential for a wide range of applications in scientific research. Some of the future directions for research on PBA include the development of new PBA derivatives with improved binding affinity and selectivity for specific target molecules. Additionally, PBA could be used in the development of biosensors for the detection of glucose and other carbohydrates in clinical settings.
Méthodes De Synthèse
The synthesis of 1-(3-propoxybenzoyl)azocane involves the reaction of 3-propoxybenzoyl chloride with azocane in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields PBA as a yellowish-brown solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(3-propoxybenzoyl)azocane has been extensively studied for its potential applications in scientific research. One of the main areas of application is in the field of molecular recognition, where PBA is used as a receptor for various molecules. PBA has been shown to selectively bind to molecules such as glucose, fructose, and other carbohydrates, making it a useful tool for the detection and quantification of these molecules in biological samples.
Propriétés
IUPAC Name |
azocan-1-yl-(3-propoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-2-13-20-16-10-8-9-15(14-16)17(19)18-11-6-4-3-5-7-12-18/h8-10,14H,2-7,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFFACHQSYVOHRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)N2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4aS*,8aR*)-4a-(hydroxymethyl)-6-propyloctahydro-1,6-naphthyridin-1(2H)-yl]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B5489258.png)
![3-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5489260.png)
![2-{1-[(1-methyl-4-phenylpiperidin-4-yl)methyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5489263.png)
![ethyl {1-[(2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-piperidinyl}acetate](/img/structure/B5489270.png)
![1-[4-(diphenylmethyl)-1-piperazinyl]-4-(4-methylphenyl)phthalazine](/img/structure/B5489284.png)
![1-{[2-(4-methylpentyl)-4-morpholinyl]carbonyl}-2-naphthol](/img/structure/B5489287.png)
![4-({3-[(cyclopentylamino)carbonyl]-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5489293.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}cyclopentanecarboxamide](/img/structure/B5489312.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-3-fluorobenzamide](/img/structure/B5489327.png)
![2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5489354.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5489360.png)
![3-(4-chlorophenyl)-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5489363.png)
![2-{[(dimethylamino)methylene]amino}-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5489367.png)
